

Application Notes and Protocols for MSC 2032964A In Vivo Studies

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Compound of Interest

Compound Name: MSC 2032964A

Cat. No.: B1677544

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Compound: **MSC 2032964A** Target: c-Met Kinase

Introduction

MSC 2032964A is a potent and selective small molecule inhibitor of the c-Met receptor tyrosine kinase. The HGF/c-Met signaling pathway is a critical driver in the development and progression of various cancers, playing a significant role in tumor cell proliferation, survival, migration, invasion, and angiogenesis. Dysregulation of this pathway, through c-Met overexpression, amplification, or mutation, is a key oncogenic event in numerous human malignancies. This document provides detailed protocols for the in vivo application of **MSC 2032964A** in preclinical cancer models, offering guidance for researchers in pharmacology, oncology, and drug development.

Quantitative Data Summary

The following table summarizes the key in vivo efficacy and pharmacokinetic parameters of **MSC 2032964A** in various xenograft models.

| Parameter | GTL-16 (Gastric) Xenograft | N87 (Gastric) Xenograft |
|---------------------------------------|---|-------------------------------------|
| Dosing Regimen | 100 mg/kg, BID, PO | 100 mg/kg, BID, PO |
| Treatment Duration | 21 days | 21 days |
| Tumor Growth Inhibition | Tumor Stasis | Partial Inhibition |
| Plasma IC50 for c-Met Phosphorylation | 1 μ M | Not Available |
| Observed Effects | Inhibition of c-Met phosphorylation, downstream signaling (ERK1/2, AKT), proliferation, and induction of apoptosis. | Partial inhibition of tumor growth. |

Experimental Protocols

In Vivo Xenograft Tumor Model

This protocol outlines the procedure for establishing and treating a subcutaneous xenograft model to evaluate the anti-tumor efficacy of **MSC 2032964A**.

Materials:

- Human cancer cell lines (e.g., GTL-16, N87)
- Immunocompromised mice (e.g., BALB/c nude or SCID)
- Matrigel (or similar basement membrane matrix)
- **MSC 2032964A**
- Vehicle solution (e.g., 0.5% methylcellulose)
- Calipers
- Syringes and needles for injection and oral gavage

Procedure:

- Cell Culture: Culture human gastric carcinoma GTL-16 cells under standard conditions.
- Cell Implantation:
 - Harvest cells during the exponential growth phase.
 - Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5×10^7 cells/mL.
 - Subcutaneously inject 0.2 mL of the cell suspension (1×10^7 cells) into the right flank of each mouse.
- Tumor Growth Monitoring:
 - Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.
 - Calculate tumor volume using the formula: $\text{Volume} = (\text{Length} \times \text{Width}^2) / 2$.
- Treatment Initiation:
 - When tumors reach a mean volume of approximately 150-200 mm³, randomize the mice into treatment and control groups.
- Drug Administration:
 - Prepare a formulation of **MSC 2032964A** in the vehicle solution.
 - Administer **MSC 2032964A** orally (PO) at a dose of 100 mg/kg twice daily (BID).
 - Administer an equivalent volume of the vehicle solution to the control group.
- Efficacy Evaluation:
 - Continue treatment for 21 days.
 - Monitor tumor volume and body weight throughout the study.

- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).

Pharmacodynamic Analysis of c-Met Inhibition

This protocol describes the assessment of c-Met phosphorylation in tumor tissues following treatment with **MSC 2032964A**.

Materials:

- Tumor tissues from treated and control mice
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Protein quantification assay (e.g., BCA assay)
- SDS-PAGE gels and electrophoresis apparatus
- Western blotting apparatus
- Primary antibodies: anti-phospho-c-Met (Y1349), anti-total c-Met
- HRP-conjugated secondary antibody
- Chemiluminescent substrate

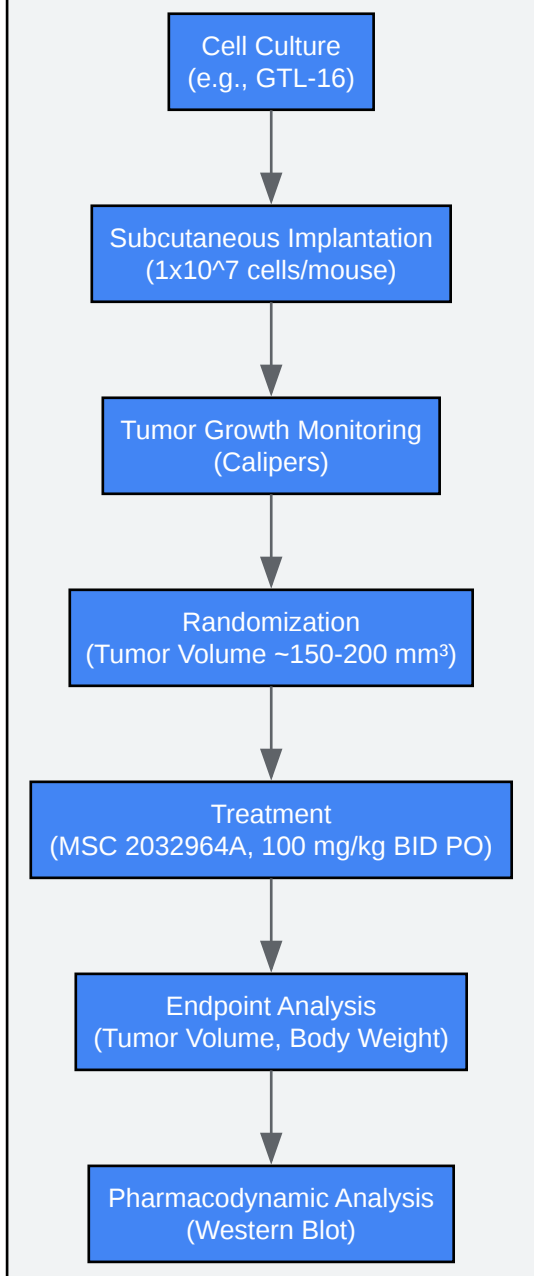
Procedure:

- Tissue Lysis:
 - Homogenize excised tumor tissues in lysis buffer on ice.
 - Centrifuge the lysates to pellet cellular debris and collect the supernatant.
- Protein Quantification:
 - Determine the protein concentration of each lysate using a BCA assay.
- Western Blotting:

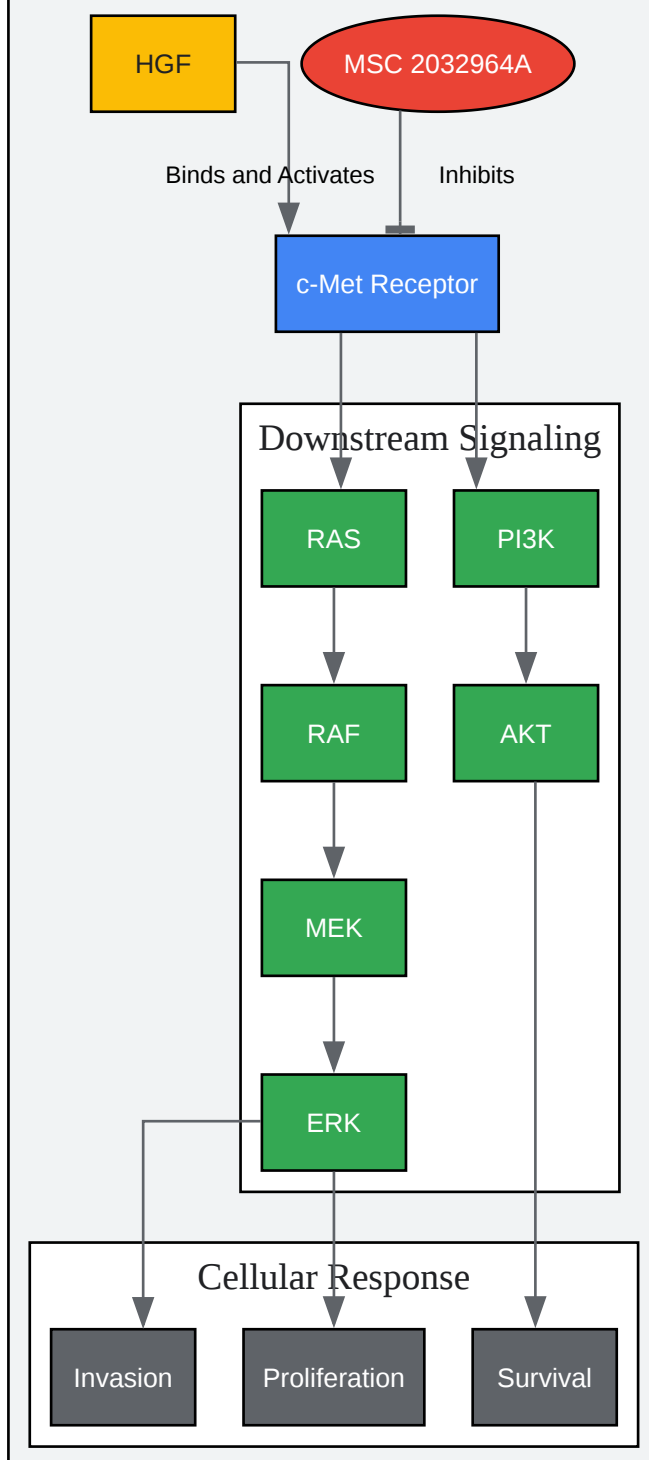
- Separate equal amounts of protein from each sample by SDS-PAGE.
- Transfer the separated proteins to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST.
- Incubate the membrane with the primary antibody against phospho-c-Met overnight at 4°C.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody.
- Detect the signal using a chemiluminescent substrate and an imaging system.
- Strip the membrane and re-probe with an antibody against total c-Met as a loading control.
- Data Analysis:
 - Quantify the band intensities and normalize the phospho-c-Met signal to the total c-Met signal.
 - Compare the levels of c-Met phosphorylation between the treated and control groups.

Visualizations

In Vivo Efficacy Study Workflow



HGF/c-Met Signaling Pathway Inhibition

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